molecular formula C14H13N3O4S2 B2400877 2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 380346-20-3

2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2400877
CAS RN: 380346-20-3
M. Wt: 351.4
InChI Key: DYXDQEDGCDTXNW-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a five-membered ring with one sulfur atom . It also contains a nitro group (NO2) and a carboxamide group (CONH2), which are common functional groups in organic chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions similar to benzene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives generally have low solubility in water .

Scientific Research Applications

Life Science Research

5-Nitrothiophene-2-carboxamide, a component of the compound , is used in life science research . It’s often used as a building block in the synthesis of more complex molecules for biological studies .

Synthesis of Thiophene Derivatives

Thiophene derivatives, including those containing the 5-nitrothiophene-2-carboxamide group, are synthesized for various purposes . They are used in the synthesis of biologically active compounds, and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to oxidation and other chemical reactions .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antileishmanial Activity

Some 5-nitrothiophene-2-carboxamides have shown promising antileishmanial activity . However, poor aqueous solubility and bioavailability have limited their potential .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of applications, particularly in medicinal chemistry . Future research may focus on synthesizing new derivatives and exploring their properties and applications.

properties

IUPAC Name

2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c15-12(18)11-7-3-1-2-4-8(7)23-14(11)16-13(19)9-5-6-10(22-9)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXDQEDGCDTXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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